Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted at position 3 with a pyrrolidine-1-carbonyl group and at position 4 with a methyl ester-linked benzamide moiety. The 1,8-naphthyridine scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anticancer research. The pyrrolidine carbonyl group at position 3 may enhance hydrogen-bonding interactions, while the methyl ester at the benzoate moiety influences lipophilicity and bioavailability.
Properties
IUPAC Name |
methyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-10-17-19(25-16-8-6-15(7-9-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-11-3-4-12-26/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPVVNJEVCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the pyrrolidine and benzoate moieties. Common reagents used in these reactions include various acids, bases, and coupling agents. Reaction conditions such as temperature, solvent, and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
Key Structural Features and Substitutions
The target compound shares structural homology with other 1,8-naphthyridine derivatives reported in the literature. Below is a comparative analysis of its substituents, synthesis, and properties against analogous compounds:
Physicochemical and Spectral Comparisons
- Melting Points: Derivatives like 2c (m.p. 198–200°C) and 2d (m.p. 182–184°C) suggest that substituent polarity and crystallinity influence thermal stability. The target compound’s melting point is unreported but expected to align with similarly substituted naphthyridines.
- Spectral Data: The 13C-NMR of compound 1 () reveals distinct peaks for morpholinomethyl (δ 66.70) and methoxybenzylamine (δ 55.45), providing a benchmark for comparing the target’s pyrrolidine carbonyl and methyl ester signals .
Biological Activity
Methyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological properties. The unique structure of this compound positions it as a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Naphthyridine Core: Provides a basis for various biological activities.
- Pyrrolidine Substitution: Enhances the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In a study involving human breast cancer cells (MCF-7), a related naphthyridine derivative demonstrated a 50% reduction in cell viability at a concentration of 10 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Naphthyridine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives could inhibit bacterial growth by disrupting cell membrane integrity .
Research Findings:
A derivative similar to this compound displayed MIC values ranging from 5 to 15 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.
Mechanisms Identified:
- Inhibition of Kinases: Some studies suggest that naphthyridine derivatives can inhibit specific kinases involved in cancer progression.
- DNA Intercalation: The planar structure allows for intercalation into DNA, potentially leading to disruption of replication and transcription processes.
Comparative Analysis
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate (IC50 = 10 µM) | MIC = 5 - 15 µg/mL | Kinase inhibition, DNA intercalation |
| Related Naphthyridine Derivative | High (IC50 = 5 µM) | MIC = 10 µg/mL | Apoptosis induction, membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
